
2-Phenoxyethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
2-Phenoxyethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, phenoxyethyl group, and dimethoxyphenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-phenoxyethanol with 2,4-dimethoxybenzaldehyde to form an intermediate, which is then reacted with ethyl acetoacetate and urea under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group or the dimethoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Phenoxyethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiproliferative agent against cancer cells.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit tubulin polymerization, thereby disrupting cell division and leading to antiproliferative effects . The compound’s structure allows it to bind to the colchicine binding site in tubulin, preventing microtubule formation.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dimethoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 1-(2,4-Dimethoxyphenyl)-3-(2-phenoxyethyl)urea
Uniqueness
Compared to similar compounds, 2-Phenoxyethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its tetrahydropyrimidine ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization is a notable feature that sets it apart from other related compounds.
Properties
Molecular Formula |
C22H24N2O6 |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
2-phenoxyethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H24N2O6/c1-14-19(21(25)30-12-11-29-15-7-5-4-6-8-15)20(24-22(26)23-14)17-10-9-16(27-2)13-18(17)28-3/h4-10,13,20H,11-12H2,1-3H3,(H2,23,24,26) |
InChI Key |
VTONEUFWROWYSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)OC)OC)C(=O)OCCOC3=CC=CC=C3 |
Origin of Product |
United States |
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